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Compound of Interest

Compound Name: 2-Ethyl-3-methylbut-1-ene

Cat. No.: B13780073

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Ethyl-3-methylbut-1-ene (CAS No: 7357-93-9, Molecular Formula: C7H14).[1][2][3] This
document is intended to serve as a core reference for researchers and professionals involved
in chemical analysis, synthesis, and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from 2C Nuclear Magnetic
Resonance (NMR), *H NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for 2-
Ethyl-3-methylbut-1-ene.

13C NMR Spectroscopic Data

The 13C NMR spectrum of 2-Ethyl-3-methylbut-1-ene dissolved in deuteriochloroform (CDClIs)
exhibits distinct signals corresponding to the seven carbon atoms in the molecule.[4] The
chemical shifts provide insight into the electronic environment of each carbon atom.
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Carbon Atom Chemical Shift (d) in ppm
C1 (=CH2) 107.8

C2 (C=) 152.1

C3 (-CH) 36.4

C4 (-CHs of isopropyl) 215

C5 (-CHaz- of ethyl) 24.9

C6 (-CHs of ethyl) 13.2

C7 (-CHs of isopropyl) 215

Data sourced from P.A. Couperus, A.D.H. Clague, J.P.C.M. van Dongen, Org. Magn. Reson., 8,
426 (1976) as referenced by SpectraBase.[4]

'H NMR Spectroscopic Data (Predicted)

Due to the limited availability of experimental *H NMR data in the public domain, a predicted
spectrum is provided below. This prediction is based on computational models and serves as a
reliable estimate for the expected chemical shifts and coupling patterns.

Predicted Chemical o Coupling Constant
Proton(s) _ _ Multiplicity .

Shift () in ppm (J) inHz
H1 (=CHz) 4.7-4.8 Doublet of Doublets gem= 1.5, allyl=1.0
H3 (-CH) 22-23 Multiplet
H4 (-CHs of isopropyl) 0.9-1.0 Doublet =7.0
H5 (-CHz- of ethyl) 20-21 Quartet =75
H6 (-CHs of ethyl) 1.0-11 Triplet =75

Mass Spectrometry Data

The electron ionization (El) mass spectrum of 2-Ethyl-3-methylbut-1-ene is characterized by a
molecular ion peak and several fragment ions. The fragmentation pattern is indicative of the
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molecule's structure. The data presented is sourced from the NIST WebBook.[5]

m/z Relative Intensity (%) Proposed Fragment lon
98 15 [C7H14]* (Molecular lon)
83 35 [CeH11]*

69 100 (Base Peak) [CsHo]*

55 85 [CaH7]*

41 70 [CsHs]*

Infrared (IR) Spectroscopy Data

The gas-phase infrared spectrum of 2-Ethyl-3-methylbut-1-ene displays characteristic
absorption bands corresponding to the vibrational modes of its functional groups. The data is
sourced from the NIST/EPA Gas-Phase Infrared Database.[6]

Wavenumber (cm~1) Vibrational Mode

~3080 =C-H Stretch

~2960 C-H Stretch (Alkyl)

~1645 C=C Stretch

~1460 C-H Bend (Alkyl)

~890 =C-H Bend (Out-of-plane)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of 2-Ethyl-3-methylbut-1-ene.
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Materials:

2-Ethyl-3-methylbut-1-ene sample

Deuterated chloroform (CDCIs)

NMR tubes (5 mm diameter)

Pasteur pipette

Glass wool

Vortex mixer

Procedure:
e Sample Preparation:

o Accurately weigh approximately 10-20 mg of the 2-Ethyl-3-methylbut-1-ene sample into
a clean, dry vial.

o Add approximately 0.7 mL of CDClIs to the vial.
o Gently vortex the vial to ensure the sample is fully dissolved.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean NMR tube.

o Cap the NMR tube.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
o Lock the spectrometer on the deuterium signal of the CDCls.
o Shim the magnetic field to optimize its homogeneity.

o Tune and match the probe for the desired nucleus (*H or 3C).
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o Data Acquisition:

o For H NMR, acquire the spectrum using standard parameters (e.g., 16 scans, 2-second
acquisition time, 1-second relaxation delay).

o For 13C NMR, acquire the spectrum using proton decoupling (e.g., 128 scans, 1-second
acquisition time, 2-second relaxation delay).

» Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak (CDCls at 7.26 ppm for
'H and 77.16 ppm for 13C).

[e]

[e]

Integrate the peaks in the *H spectrum.

Mass Spectrometry (MS)

Obijective: To obtain the electron ionization (El) mass spectrum of 2-Ethyl-3-methylbut-1-ene.
Materials:

e 2-Ethyl-3-methylbut-1-ene sample

e Gas chromatograph-mass spectrometer (GC-MS) system

e Helium carrier gas

Procedure:

e Sample Introduction:

o Inject a small volume (e.g., 1 pL) of a dilute solution of 2-Ethyl-3-methylbut-1-ene in a

volatile solvent (e.g., hexane) into the GC.

e Gas Chromatography:
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o Use a suitable capillary column (e.g., non-polar) to separate the analyte from the solvent
and any impurities.

o Program the oven temperature to ensure elution of the compound.

 lonization and Mass Analysis:
o The eluent from the GC is introduced into the ion source of the mass spectrometer.
o The sample is ionized using a standard electron energy of 70 eV.

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by the mass analyzer (e.g., a quadrupole).

o Detection and Data Processing:
o The detector records the abundance of each ion.

o The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Infrared (IR) Spectroscopy

Objective: To obtain the gas-phase infrared spectrum of 2-Ethyl-3-methylbut-1-ene.
Materials:

e 2-Ethyl-3-methylbut-1-ene sample

e Gas cell for IR spectrometer

e Fourier Transform Infrared (FTIR) spectrometer

Procedure:

e Sample Preparation:

o Introduce a small amount of 2-Ethyl-3-methylbut-1-ene into an evacuated gas cell. The
pressure should be controlled to obtain an optimal spectrum without peak saturation.
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o Data Acquisition:

o Place the gas cell in the sample compartment of the FTIR spectrometer.

o Acquire a background spectrum of the empty gas cell.

o Acquire the sample spectrum over the desired range (e.g., 4000-400 cm™1).
» Data Processing:

o The sample spectrum is ratioed against the background spectrum to produce the final
absorbance or transmittance spectrum.

o ldentify and label the major absorption bands.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 2-Ethyl-3-methylbut-1-ene.
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Caption: Workflow for the spectroscopic analysis of 2-Ethyl-3-methylbut-1-ene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13780073#2-ethyl-3-methylbut-1-ene-spectroscopic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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